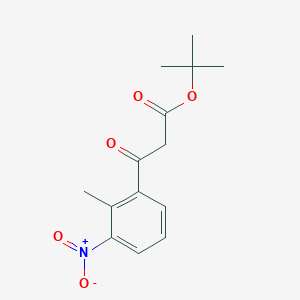

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

Description

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a tert-butyl ester group and a substituted aryl ring (2-methyl-3-nitrophenyl) at the β-position. These compounds are typically synthesized via base-mediated condensation or flow chemistry techniques and serve as intermediates in pharmaceuticals, agrochemicals, and materials science . The nitro group in the 3-position of the phenyl ring enhances electrophilicity, making the compound reactive toward nucleophilic substitution or reduction, which is critical for downstream applications.

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C14H17NO5/c1-9-10(6-5-7-11(9)15(18)19)12(16)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3 |

InChI Key |

QTHPBWGWPPCIGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, aqueous acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including the reaction of tert-butyl alcohol with diketene in the presence of a tertiary amino catalyst. This method not only yields high purity but also allows for subsequent reactions without extensive purification processes . The compound's structure features a nitrophenyl group, which enhances its reactivity and potential biological activity.

Pharmaceutical Synthesis

Tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of cephalosporin antibiotics, where it acts as a precursor in multi-step synthesis processes . The ability to produce this compound under mild conditions makes it an attractive option for industrial applications.

Recent studies have indicated that derivatives of this compound exhibit significant biological activities. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on enzymes such as α-glucosidase, which is crucial for managing blood sugar levels in diabetic patients . The presence of the nitrophenyl moiety is believed to contribute to these biological properties.

Agricultural Chemicals

The compound is also explored for its potential use in agricultural chemicals, particularly as a building block for agrochemicals that require specific biological activity against pests or diseases . Its versatility allows researchers to modify its structure to enhance efficacy and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The nitro group can be reduced by nitroreductases to form the corresponding amine, which can then participate in further biochemical reactions. These transformations can affect various cellular processes, including signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl 3-oxopropanoate derivatives, highlighting substituent effects, synthesis methods, yields, and applications:

Key Points of Comparison

Substituent Effects on Reactivity and Applications Nitro vs. Cyano Groups: The nitro group in the target compound is more electron-withdrawing than the cyano group in tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate. This increases electrophilicity at the β-carbon, favoring nucleophilic attacks (e.g., in Michael additions) or reductions to amines . Amino vs. Nitro Groups: tert-Butyl 3-(methyl(phenyl)amino)-3-oxopropanoate contains an electron-donating amino group, which reduces electrophilicity compared to the nitro analog. This difference directs reactivity toward amidation or cyclization rather than substitution .

Synthetic Methodologies Batch vs. Flow Synthesis: The nitro-substituted compound may require controlled conditions due to the sensitivity of the nitro group. Analogous tert-butyl β-ketoesters (e.g., 3-(2-cyanopyridin-4-yl)) are synthesized via flow chemistry to enhance efficiency and safety, achieving yields >95% . Base Selection: Potassium tert-butoxide (KOBu-t) is commonly used for alkylation (e.g., in tert-butyl 3-(methyl(phenyl)amino)-3-oxopropanoate), while LDA enables deprotonation in flow systems for pyridinyl derivatives .

Physical Properties Nitro-substituted analogs are typically solids (e.g., tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate: yellow solid, mp 196–198°C), whereas amino derivatives are oils due to reduced crystallinity . The tert-butyl group enhances solubility in nonpolar solvents compared to ethyl esters (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate), facilitating purification via chromatography .

Downstream Applications Pharmaceutical Intermediates: tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate is critical for synthesizing mGlu2/3 receptor modulators, while nitro-substituted analogs may serve as precursors for antimalarial or anticancer agents via nitro-to-amine reduction . Heterocycle Synthesis: Amino-substituted derivatives (e.g., tert-butyl 3-(methyl(phenyl)amino)-3-oxopropanoate) are cyclized to form indoles or oxindoles, whereas nitro groups enable access to quinoline or benzodiazepine scaffolds .

Research Findings and Data

Spectral Data Comparison

- NMR Trends: β-Ketoesters show characteristic carbonyl signals at δ 166–170 ppm in $^{13}\text{C}$ NMR. The nitro group in tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate would deshield adjacent protons, shifting aromatic signals upfield (e.g., δ 7.5–8.5 ppm in $^{1}\text{H}$ NMR) compared to amino analogs (δ 6.5–7.5 ppm) .

- Mass Spectrometry: Molecular ion peaks for tert-butyl β-ketoesters typically align with [M+H]$^+$ (e.g., m/z 332.00 for 3-(2-cyanopyridin-4-yl)), while nitro analogs may exhibit fragmentation patterns indicative of NO$_2$ loss .

Thermal Stability

Nitro-substituted compounds generally exhibit lower thermal stability than cyano or amino derivatives, necessitating low-temperature storage to prevent decomposition .

Biological Activity

Tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetoacetate with a suitable nitro-substituted aromatic compound. The general method includes:

- Reagents : Tert-butyl acetoacetate, 2-methyl-3-nitroaniline, and a catalyst.

- Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with nitro groups showed enhanced activity against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines .

The proposed mechanism of action involves the inhibition of topoisomerases, which are crucial for DNA replication and transcription. By interfering with these enzymes, the compound can induce apoptosis in cancer cells .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. | Potential use as an antibacterial agent in clinical settings. |

| Study B | Demonstrated IC50 values of 25 µM against colon cancer cell lines. | Suggests effectiveness in cancer treatment protocols. |

| Study C | Investigated the compound's effect on human topoisomerase I and II, revealing moderate inhibition. | Highlights its role as a lead compound for further drug development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.